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Compound of Interest

Compound Name: Deudomperidone

Cat. No.: B3325414 Get Quote

A detailed examination of the deuterated analogue deudomperidone and its parent drug

domperidone, focusing on their comparative in vivo pharmacology, safety, and clinical trial

designs for the management of gastroparesis.

This guide provides a comprehensive comparison of deudomperidone (CIN-102) and

domperidone, two peripherally selective dopamine D2/D3 receptor antagonists.

Deudomperidone is a deuterated form of domperidone, a modification aimed at improving the

pharmacokinetic profile and mitigating safety concerns associated with the parent compound.

This analysis is intended for researchers, scientists, and professionals in drug development,

offering a summary of available in vivo data, detailed experimental protocols, and an overview

of the underlying mechanism of action.

Pharmacokinetic Profile: A Key Distinction
Deuteration of domperidone to form deudomperidone was strategically employed to alter its

metabolic pathway, resulting in a more favorable pharmacokinetic profile.[1] This modification is

designed to reduce the peak plasma concentration (Cmax) and extend the half-life (t½)

compared to traditional domperidone formulations, with the goal of providing sustained

therapeutic effects while minimizing potential cardiac risks.[2][3][4]

While specific quantitative data from head-to-head comparative in vivo studies are not yet fully

published, information from Phase 1 clinical trials of deudomperidone and numerous studies
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of domperidone allow for a comparative summary.

Pharmacokinetic
Parameter

Deudomperidone
(CIN-102)

Domperidone Key Observations

Peak Plasma

Concentration (Cmax)

Substantially reduced

compared to

therapeutic doses of

non-deuterated

domperidone.[1]

~15.0 - 20.7 ng/mL

(for a 20 mg oral

dose)[5]

The blunted Cmax of

deudomperidone is a

key feature designed

to reduce the risk of

QT prolongation.[2][3]

[4]

Time to Peak

Concentration (Tmax)

Data not yet publicly

available.
~0.6 - 1.2 hours[5]

Elimination Half-life

(t½)

More than twice that

typically observed with

non-deuterated

domperidone.[1]

~12.6 - 16.0 hours[5]

The extended half-life

of deudomperidone

may allow for less

frequent dosing and

more sustained

therapeutic coverage.

Area Under the Curve

(AUC)

Data not yet publicly

available.

Varies with dose and

formulation.

Mechanism of Action: Shared Pathway,
Differentiated Safety
Both deudomperidone and domperidone exert their prokinetic effects through the same

fundamental mechanism: antagonism of dopamine D2 and D3 receptors in the periphery.[1][6]

In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing

motility. By blocking these receptors, particularly on enteric neurons, deudomperidone and

domperidone inhibit this suppression, leading to enhanced gastrointestinal motility and

accelerated gastric emptying.[7]

The primary signaling pathway involves the D2-like receptors, which are G-protein coupled

receptors linked to inhibitory G-proteins (Gαi/o). Antagonism of these receptors prevents the
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dopamine-induced inhibition of adenylyl cyclase, thereby influencing downstream cellular

processes that promote smooth muscle contraction.

Below is a diagram illustrating the proposed signaling pathway for domperidone and

deudomperidone in gastrointestinal smooth muscle cells.
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Mechanism of Dopamine D2/D3 Receptor Antagonism
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Comparative Efficacy in Gastroparesis
Direct comparative in vivo efficacy data for deudomperidone and domperidone is not yet

available, as deudomperidone is currently in Phase 2 clinical trials.[6][8] However, the similar

mechanism of action suggests that deudomperidone will have a comparable efficacy profile to

domperidone in improving the symptoms of gastroparesis.[2][4]

Domperidone has been shown to be effective in treating the symptoms of diabetic

gastroparesis, including nausea, vomiting, bloating, and early satiety.

The ongoing clinical trials for deudomperidone are designed to assess its efficacy and safety

in patients with both diabetic and idiopathic gastroparesis. The primary outcome measures in

these studies are the reduction in the severity of gastroparesis symptoms.[9][10]

Experimental Protocols
The evaluation of deudomperidone and domperidone in vivo relies on well-defined clinical trial

protocols and standardized methods for assessing gastric emptying.

Clinical Trial Protocol for Deudomperidone
(NCT05832151)
This is a randomized, double-blind, placebo-controlled, multicenter study to evaluate the

efficacy and safety of deudomperidone in adults with diabetic gastroparesis.[9]

Study Design: Participants are randomized to receive one of two doses of deudomperidone
or a placebo.[9][10]

Treatment Duration: 12 weeks of treatment followed by a 1-week follow-up period.

Primary Efficacy Endpoint: Change from baseline in the Gastroparesis Cardinal Symptom

Index (GCSI) total score.

Key Inclusion Criteria: Adults with a diagnosis of diabetic gastroparesis and a delayed gastric

emptying as confirmed by a standardized test.
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Key Exclusion Criteria: Gastroparesis due to other causes, such as surgery or idiopathic

origins.

The workflow for a typical participant in this clinical trial is as follows:

Screening Period

Baseline Assessment
(GCSI, Gastric Emptying Test)

Randomization

Deudomperidone (Dose 1)
12 Weeks

Deudomperidone (Dose 2)
12 Weeks

Placebo
12 Weeks

Follow-up Assessments
(GCSI, Safety Labs)

End of Study

Click to download full resolution via product page

Participant flow in a deudomperidone clinical trial.

Assessment of Gastric Emptying
A common method to objectively measure gastric emptying is scintigraphy.

Test Meal: A standardized meal, typically low-fat and egg-based, is radiolabeled with

Technetium-99m sulfur colloid.
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Imaging: Serial images of the stomach are taken at specified time points (e.g., 1, 2, and 4

hours) after meal ingestion.

Data Analysis: The percentage of the meal remaining in the stomach at each time point is

calculated to determine the rate of gastric emptying.

Safety and Tolerability
A key driver for the development of deudomperidone is the improved safety profile compared

to domperidone, particularly concerning cardiac effects. Domperidone has been associated

with a risk of QT interval prolongation and ventricular arrhythmias, which has limited its use in

some countries.[11]

A thorough QT study of deudomperidone in healthy subjects demonstrated that even at

supratherapeutic doses, it did not have a clinically meaningful effect on the QT interval.[1][3]

This suggests a lower risk of cardiac arrhythmias compared to domperidone.

Conclusion
Deudomperidone represents a promising evolution of domperidone, with a modified

pharmacokinetic profile designed to enhance its safety and tolerability while maintaining the

prokinetic efficacy of the parent compound. The blunted peak plasma concentration and

extended half-life are key features that may translate to a lower risk of cardiac adverse events.

While direct comparative efficacy data from ongoing Phase 2 clinical trials are awaited, the

shared mechanism of action suggests a similar therapeutic benefit in the management of

gastroparesis. The development of deudomperidone highlights a strategic approach in drug

design, where deuteration is utilized to optimize the properties of an established therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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